2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-21(23-16-5-7-17(8-6-16)26-9-11-28-12-10-26)20-14-29-22(25-20)19-13-15-3-1-2-4-18(15)24-19/h1-8,13-14,24H,9-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZYXYYJIZQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of a morpholine group enhances its solubility and bioavailability. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Indole Ring | Aromatic heterocycle |
| Thiazole | Five-membered ring containing sulfur |
| Morpholine | Six-membered ring with nitrogen |
| Carboxamide Group | Functional group enhancing reactivity |
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Pro-inflammatory Cytokines : Compounds with indole and thiazole cores have shown effectiveness in reducing levels of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. For instance, studies demonstrated that derivatives could inhibit LPS-induced cytokine production in RAW264.7 cells, suggesting potential use in treating inflammatory diseases .
- Antiviral Activity : Thiazole derivatives have been noted for their antiviral properties, particularly against hepatitis C virus (HCV). Compounds similar to our target compound have been reported to exhibit significant antiviral activity by inhibiting viral replication .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research articles:
Case Studies
- Anti-inflammatory Activity : A study involving the compound's analogs demonstrated significant inhibition of LPS-induced cytokine release in RAW264.7 cells. The most potent analog exhibited an IC50 value for NO production at 10.992 μM, indicating strong anti-inflammatory potential .
- Antiviral Efficacy : Another investigation highlighted that thiazole derivatives related to our compound showed over 95% inhibition of HCV replication in vitro, with an IC50 value as low as 0.35 μM . This positions them as promising candidates for further development as antiviral agents.
- Leishmanicidal Activity : Compounds derived from similar scaffolds demonstrated significant activity against Leishmania species, showcasing their potential in treating parasitic infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide with structurally related thiazole-carboxamide derivatives, focusing on synthesis, purity, substituent effects, and spectral characterization.
Structural and Functional Insights
Indole vs. Other Aromatic Substituents: The indole moiety in the target compound may enhance π-π stacking interactions in biological systems compared to simpler aryl groups (e.g., trimethoxybenzamido in Analog 1 or benzooxazole in Analog 4). Indole derivatives are known for modulating kinase selectivity . Substitution at the indole position (e.g., 1-methylindol-2-yl in Analog 2) can alter solubility and metabolic stability. The target compound’s unsubstituted indole may offer improved hydrogen-bonding capacity .
Morpholine vs. Cyclic Amines: The 4-morpholinophenyl group in the target compound provides a polar, water-solubilizing element absent in Analog 1 (cyclopropylamide) or Analog 4 (benzooxazolylamide). Morpholine derivatives often improve pharmacokinetic profiles .
Synthetic Challenges :
- Low yields in Analog 1 (5%) and Analog 2 (unspecified) highlight the difficulty of coupling bulky amines to thiazole-carboxylic acids. The target compound’s synthesis would likely require optimized coupling conditions (e.g., elevated temperatures or alternative reagents) .
Spectral and Purity Trends
- Purity : Compounds with simpler substituents (e.g., Analog 4) achieved >99% HPLC purity, whereas bulkier analogs (e.g., Analog 1) showed lower purity (5–22%), suggesting steric hindrance impacts purification .
- 1H NMR: Aromatic protons in indole-containing analogs (e.g., δ 7.25–7.45 in Analog 2) are distinct from non-indole derivatives (e.g., δ 7.21 in Analog 1), aiding structural confirmation .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide, and how are intermediates characterized?
The compound is synthesized via a multi-step approach involving:
- Coupling reactions : Thiazole-4-carboxylic acid derivatives are reacted with substituted amines (e.g., 4-morpholinoaniline) using activating agents like HBTU or HATU in DMF, as described for analogous thiazole carboxamides .
- Intermediate purification : Products are purified via column chromatography and recrystallization, with purity assessed by HPLC (e.g., 96–99% purity reported for structurally similar compounds) .
- Characterization : ¹H/¹³C NMR and ESI-MS confirm structural integrity. For example, thiazole carboxamides exhibit characteristic peaks for morpholine (δ 3.7–3.8 ppm, multiplet) and indole NH (δ ~11 ppm, broad singlet) .
Q. How is the purity of this compound validated, and what analytical methods are critical for quality control?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to determine purity. Retention times (tR) are compared against standards .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₂₁H₂₁N₄O₂S: calculated 401.14, observed 401.2) .
- Elemental analysis : Combustion analysis verifies C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Kinase inhibition : Screen against tyrosine kinases (e.g., c-Src, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Measure in DMSO, ethanol, and aqueous buffers to optimize in vitro dosing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., dimethylamine formation) .
- Catalyst screening : Test Pd/C or CuI for coupling steps; yields for similar thiazoles improved from 5% to 78% by switching from HBTU to EDCI .
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates (e.g., azide-containing precursors) .
Q. How do structural modifications (e.g., substituents on indole or morpholine) affect bioactivity?
- SAR studies :
- Computational modeling : Docking studies (AutoDock Vina) predict binding to ATP pockets in kinases via hydrogen bonds with morpholine oxygen and thiazole nitrogen .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference inhibitors (e.g., staurosporine for kinases) .
- Control for purity : Re-test compounds with HPLC purity <95%, as impurities like unreacted amines may skew results .
- Validate mechanisms : Confirm target engagement via Western blotting (e.g., phosphorylated EGFR reduction) .
Q. What strategies are effective in resolving low solubility during in vivo studies?
Q. Which computational tools are recommended for predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 interactions and hepatotoxicity .
- Metabolite identification : LC-HRMS with Mass Frontier software identifies major Phase I/II metabolites (e.g., morpholine ring oxidation) .
Methodological Notes
- Synthesis : Prioritize Method A (HBTU-mediated coupling) for scalability .
- Characterization : Always cross-validate NMR and MS data with elemental analysis .
- Biological assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
